molecular formula C19H26N2O3S B2905925 methyl 4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamoyl)benzoate CAS No. 2034241-20-6

methyl 4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamoyl)benzoate

Cat. No.: B2905925
CAS No.: 2034241-20-6
M. Wt: 362.49
InChI Key: FMXBURWBZJYQGN-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamoyl)benzoate is a synthetic small molecule featuring a methyl benzoate core linked via a carbamoyl group to a piperidin-4-ylmethyl moiety. The piperidine ring is further substituted at the 1-position with a thiolan-3-yl (tetrahydrothiophen-3-yl) group. The benzoate ester and carbamoyl groups may enhance solubility and bioavailability, while the thiolan and piperidine moieties could influence target binding through hydrophobic interactions or conformational rigidity.

Properties

IUPAC Name

methyl 4-[[1-(thiolan-3-yl)piperidin-4-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-24-19(23)16-4-2-15(3-5-16)18(22)20-12-14-6-9-21(10-7-14)17-8-11-25-13-17/h2-5,14,17H,6-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXBURWBZJYQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamoyl)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Tetrahydrothiophene Moiety: This step involves the functionalization of the piperidine ring with a tetrahydrothiophene group, which can be achieved through nucleophilic substitution reactions.

    Carbamoylation: The piperidine derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.

    Esterification: Finally, the benzoate ester is formed through esterification reactions involving benzoic acid derivatives and methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

methyl 4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamoyl)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and tetrahydrothiophene moiety can play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs reported in the literature, enabling a comparative analysis of key substituents and their hypothesized effects on biological activity and physicochemical properties. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison of Methyl 4-({[1-(Thiolan-3-yl)piperidin-4-yl]methyl}carbamoyl)benzoate and Analogs

Compound Name Key Structural Features Biological Activity/Applications Reference
Methyl 4-(carbamoylamino)benzoate Methyl benzoate core; carbamoylamino linker Aquaporin-3/7 inhibitor (hit series)
Ethyl 4-(carbamoylamino)benzoate Ethyl benzoate core; carbamoylamino linker Aquaporin-3/7 inhibitor (hit series)
Piperidinylphenyl-tetrahydropyrimidine Piperidinylphenyl group; difluorophenyl and methoxymethyl substituents Not explicitly stated (synthetic intermediate)
Target Compound Thiolan-3-yl; piperidin-4-ylmethyl carbamoyl; methyl benzoate Hypothesized enhanced selectivity/potency (SAR study) -

Key Observations:

Carbamoyl Linker Variations: The target compound replaces the simpler carbamoylamino linker in analogs (e.g., methyl/ethyl 4-(carbamoylamino)benzoate) with a piperidin-4-ylmethyl carbamoyl group.

Piperidine Substitution :

  • The thiolan-3-yl substituent on the piperidine ring distinguishes the target compound from analogs like the piperidinylphenyl-tetrahydropyrimidine derivative . The sulfur atom in the thiolan ring may enhance hydrophobic interactions or participate in hydrogen bonding, while its saturated structure could improve metabolic stability compared to aromatic substituents (e.g., difluorophenyl in ).

Ester Group Effects: The methyl benzoate core is shared with methyl/ethyl 4-(carbamoylamino)benzoate analogs. However, the ethyl ester in the latter may confer slightly higher lipophilicity, whereas the methyl ester in the target compound could favor faster hydrolysis in vivo, influencing pharmacokinetics .

Biological Activity: Analogs with carbamoylamino linkers demonstrated activity as aquaporin-3/7 inhibitors, suggesting the target compound may share this mechanism but with improved selectivity due to its extended piperidine-thiolan substituent .

Research Findings and Hypotheses

  • Structure-Activity Relationship (SAR) :
    The piperidin-4-ylmethyl carbamoyl group in the target compound likely optimizes interactions with hydrophobic pockets in enzyme active sites, as seen in aquaporin inhibitors . The thiolan-3-yl group may further stabilize binding via van der Waals interactions or sulfur-mediated hydrogen bonding.
  • Physicochemical Properties: The thiolan moiety (logP ~1.5) and piperidine ring (pKa ~10) may balance solubility and bioavailability, addressing limitations of simpler analogs like methyl 4-(carbamoylamino)benzoate, which lacks such substituents .

Biological Activity

Methyl 4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamoyl)benzoate is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring, a thiolane moiety, and a benzoate ester. These structural features are significant as they contribute to the compound's interaction with biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₂S
Molecular Weight286.37 g/mol
CAS NumberNot available

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and thiolane structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it has been associated with the inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have reported IC50 values indicating strong inhibitory activity against AChE .

Anticancer Potential

This compound has been investigated for its anticancer properties. Research suggests that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of piperidine derivatives.
    • Findings : The study demonstrated that certain derivatives exhibited moderate to strong antibacterial activity against Bacillus subtilis and Salmonella typhi, suggesting potential applications in developing new antibiotics .
  • Enzyme Inhibition Study :
    • Objective : To assess the inhibitory effects on AChE.
    • Findings : The compound showed significant inhibition with an IC50 value lower than standard inhibitors, indicating its potential as a therapeutic agent in neurodegenerative disorders .
  • Anticancer Activity Assessment :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Findings : The compound demonstrated selective cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction being elucidated .

Q & A

Q. What are the recommended synthetic routes for methyl 4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamoyl)benzoate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step pathways, including:

  • Amide coupling : Reacting 4-(piperidin-4-ylmethyl)carbamoyl benzoic acid derivatives with thiolan-3-yl-containing reagents under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) are preferred for amide bond formation, with temperatures maintained at 0–25°C to minimize side reactions .

Q. Key considerations :

  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
  • Optimize stoichiometry (1.2–1.5 equivalents of coupling agents) to maximize yields .

Q. How should researchers characterize the structural integrity and purity of this compound?

Analytical methods :

Technique Application Conditions/Parameters
1H/13C NMR Confirm backbone structure (e.g., piperidine, thiolane rings)DMSO-d6 or CDCl3; δ 1.5–3.5 ppm for piperidine protons
Mass Spectrometry Verify molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~346.41) Ionization mode: ESI+; resolution ≥ 20,000
HPLC Assess purity (>95% for biological assays)C18 column; gradient elution (ACN/H2O + 0.1% TFA)

Critical note : Residual solvents (e.g., DMF) must be quantified via GC-MS to meet ICH guidelines .

Q. What safety precautions are necessary when handling this compound?

Hazard profile (based on structurally similar compounds):

  • Acute toxicity : Category 4 (oral, dermal, inhalation) with LD50 > 300 mg/kg .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Storage : Stable at –20°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. What strategies are effective in elucidating the mechanism of action for this compound in biological systems?

  • Target identification :
    • SPR (Surface Plasmon Resonance) : Screen against GPCRs or enzymes (e.g., kinases) to identify binding partners .
    • Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with thiolan-3-yl and piperidine motifs in active sites .
  • Functional assays :
    • Measure cAMP levels (for GPCR modulation) or enzyme inhibition (e.g., IC50 via fluorometric assays) .

Data contradiction example : If in vitro activity (e.g., µM IC50) does not translate to in vivo efficacy, investigate bioavailability via PK/PD modeling .

Q. How can structure-activity relationship (SAR) studies be designed to optimize therapeutic potential?

Modification strategies :

  • Piperidine substitution : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
  • Thiolane ring optimization : Replace thiolan-3-yl with tetrahydrothiophene derivatives to improve solubility .

Q. Experimental design :

  • Parallel synthesis : Generate 10–20 analogs with systematic variations.
  • Assay cascade : Prioritize compounds based on in vitro potency (e.g., IC50 < 1 µM) and ADMET properties (e.g., hepatic microsomal stability > 60%) .

Q. What in vivo models are appropriate for assessing pharmacokinetics and toxicity?

  • Pharmacokinetics :
    • Rodent models : Administer 10 mg/kg IV/PO to measure Cmax, Tmax, and AUC0-24h. Use LC-MS/MS for plasma quantification .
    • Tissue distribution : Radiolabel the compound (e.g., 14C) to track accumulation in target organs .
  • Toxicity screening :
    • Acute toxicity : OECD Guideline 423 (fixed-dose procedure) in rats .
    • Genotoxicity : Ames test (bacterial reverse mutation assay) to rule out mutagenicity .

Data gap : No chronic toxicity data available; long-term studies (6–12 months) are recommended .

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